molecular formula C9H12FNO3S B6246595 4-amino-2-(propan-2-yl)phenyl fluoranesulfonate CAS No. 2411256-26-1

4-amino-2-(propan-2-yl)phenyl fluoranesulfonate

Cat. No.: B6246595
CAS No.: 2411256-26-1
M. Wt: 233.3
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Description

4-amino-2-(propan-2-yl)phenyl fluoranesulfonate is a fluorinated organic compound featuring a sulfonate functional group. . Its unique structure, combining an amino group, an isopropyl group, and a fluoranesulfonate moiety, makes it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(propan-2-yl)phenyl fluoranesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The starting material, 2-(propan-2-yl)phenol, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 4-amino-2-(propan-2-yl)phenol is then treated with fluoranesulfonic acid to introduce the sulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(propan-2-yl)phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonate group can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups at the sulfonate position.

Scientific Research Applications

4-amino-2-(propan-2-yl)phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-amino-2-(propan-2-yl)phenyl fluoranesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(propan-2-yl)phenyl sulfonate: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    4-amino-2-(propan-2-yl)phenyl fluorosulfonate: Similar structure but with different positioning of the fluorine atom, affecting its chemical properties.

Uniqueness

4-amino-2-(propan-2-yl)phenyl fluoranesulfonate is unique due to the presence of both the fluorine and sulfonate groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds without these functional groups.

Properties

CAS No.

2411256-26-1

Molecular Formula

C9H12FNO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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